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Cat. No.: B1258141

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1-palmitoyl-2-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-sn-glycero-3-

phosphocholine, commonly known as C6-NBD-PC, is a fluorescently labeled phospholipid

analog widely utilized in cell biology and biophysics to study the structure and function of

cellular membranes. Its utility stems from the environmentally sensitive fluorophore, NBD

(nitrobenzoxadiazole), attached to a short acyl chain (C6), which allows for its incorporation into

lipid bilayers. This guide provides a comprehensive overview of the properties, applications,

and experimental protocols associated with C6-NBD-PC for membrane labeling.

Core Properties of C6-NBD-PC
The functionality of C6-NBD-PC as a membrane probe is dictated by its physicochemical and

photophysical properties. These characteristics are crucial for designing and interpreting

experiments.
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Property Value Notes

Molecular Formula C36H62N5O11P [1]

Molecular Weight 771.89 g/mol [1]

Structure

Glycerophosphocholine with a

palmitoyl (16:0) chain at the

sn-1 position and a C6 acyl

chain with an NBD group at

the sn-2 position.

[2][3][4]

Solubility
Soluble in chloroform and

DMSO.[5]

For cell labeling, it is often

complexed with fatty acid-free

bovine serum albumin (BSA) to

enhance solubility and delivery

in aqueous media.[6][7]

Behavior in Membranes

The short C6 acyl chain and

the polar NBD group can

influence its partitioning and

behavior within the membrane

compared to endogenous

phospholipids.[8] It has been

shown to distribute uniformly in

fluid lipid bilayers at

concentrations up to 2.5 mol%.

[4][9]

The NBD group is

environmentally sensitive, with

its fluorescence properties

changing based on the polarity

of its surroundings.[8]
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Property Value Notes

Excitation Maximum (λex) ~465 nm[1]
Compatible with standard

FITC/GFP filter sets.

Emission Maximum (λem) ~534-536 nm[1][5][8]

The exact emission

wavelength can be influenced

by the local environment.

Quantum Yield
Environment-dependent,

generally moderate.[8]

Fluorescence increases in

nonpolar environments.[8]

Fluorescence Lifetime (τ)

Can range from ~4 to 8 ns

depending on the membrane

environment and probe

concentration.[9][10]

Shorter lifetimes can be

observed due to self-

quenching at higher

concentrations.[9]

Photostability
Moderate, susceptible to

photobleaching.[3][8]

For time-lapse imaging,

alternatives like BODIPY-

labeled lipids may be more

suitable.[8]

Experimental Applications and Protocols
C6-NBD-PC is a versatile tool for investigating various aspects of membrane biology. Below

are detailed protocols for some of its key applications.

Live-Cell Plasma Membrane Labeling and Internalization
This protocol describes the general procedure for labeling the plasma membrane of live cells

and observing the subsequent internalization of the probe.

Experimental Workflow: Live-Cell Labeling
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Caption: Workflow for live-cell plasma membrane labeling and trafficking studies using C6-
NBD-PC.

Protocol:

Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 50-70%

confluency on the day of the experiment.[6]

Probe Preparation:

Prepare a 1 mM stock solution of C6-NBD-PC in a suitable organic solvent (e.g., ethanol

or DMSO).[8]

Prepare a solution of fatty acid-free BSA in a buffered saline solution (e.g., PBS or HBSS).

Slowly add the C6-NBD-PC stock solution to the BSA solution while vortexing to achieve

the desired final concentration (typically 1-5 µM) and molar ratio (e.g., 1:1).[11] This

complex enhances the solubility and delivery of the lipid to the cells.

Labeling:

Wash the cells twice with ice-cold buffer to remove the culture medium.

Aspirate the buffer and add the pre-chilled C6-NBD-PC/BSA complex solution to the cells.
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Incubate the cells at 4°C for 15-30 minutes.[11] The low temperature minimizes

endocytosis, allowing for specific labeling of the plasma membrane.

Washing and Imaging:

After incubation, aspirate the labeling solution and wash the cells three to five times with

ice-cold buffer to remove unbound probe.[11]

Immediately image the cells in fresh, ice-cold buffer using a fluorescence microscope with

a standard FITC/GFP filter set (Excitation: ~465 nm, Emission: ~535 nm).

Internalization/Trafficking Studies:

To study the internalization of C6-NBD-PC, after the initial labeling at 4°C, the cells can be

warmed to 37°C.

The movement of the fluorescent probe from the plasma membrane to intracellular

compartments can then be monitored over time using time-lapse microscopy. In yeast, for

instance, C6-NBD-PC is internalized and transported to the vacuole.[12] In mammalian

cells, it can label various intracellular membranes, including the Golgi apparatus,

endoplasmic reticulum, and endosomes.[13]

Förster Resonance Energy Transfer (FRET) Assays
FRET is a powerful technique to study molecular interactions and membrane dynamics. C6-
NBD-PC can serve as an acceptor for a suitable donor fluorophore to investigate lipid

distribution and organization.[9][14]

FRET Principle with C6-NBD-PC
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Caption: Principle of FRET using a donor fluorophore and C6-NBD-PC as an acceptor.

Protocol for FRET in Liposomes:

This protocol is adapted from studies investigating the lateral distribution of lipids in model

membranes.[9][14]
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Liposome Preparation:

Prepare a lipid mixture in an organic solvent containing the desired host lipid (e.g., DPPC),

a donor probe (e.g., DPH), and varying concentrations of the acceptor, C6-NBD-PC (e.g.,

0 to 2.5 mol%).[4][9]

Dry the lipid mixture under a stream of nitrogen to form a thin film.

Hydrate the lipid film with an appropriate buffer and create large unilamellar vesicles

(LUVs) by extrusion.

Fluorescence Measurements:

Measure the fluorescence decay of the donor in the presence of varying concentrations of

the C6-NBD-PC acceptor.

The efficiency of FRET can be determined by the quenching of the donor's fluorescence

intensity and lifetime.

Data Analysis:

Analyze the FRET data using appropriate models to determine parameters such as the

Förster distance (R₀) and to infer the lateral distribution of the probes within the

membrane.[9]

Membrane Fusion and Lipid Transfer Assays
C6-NBD-PC can be used in assays to monitor the mixing of lipids between different membrane

populations, which is a hallmark of membrane fusion.[15][16][17] These assays often rely on

the dequenching of NBD fluorescence.

Membrane Fusion Assay Principle

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1258141/docs?utm_src=pdf-body#a-researcher-s-guide-to-membrane-labeling-with-c6-nbd-pc
https://www.researchgate.net/publication/233829370_Lateral_Distribution_of_NBD-PC_Fluorescent_Lipid_Analogs_in_Membranes_Probed_by_Molecular_Dynamics-Assisted_Analysis_of_Forster_Resonance_Energy_Transfer_FRET_and_Fluorescence_Quenching
https://pmc.ncbi.nlm.nih.gov/articles/PMC3509596/
https://www.benchchem.com/product/b1258141/docs?utm_src=pdf-body#a-researcher-s-guide-to-membrane-labeling-with-c6-nbd-pc
https://pmc.ncbi.nlm.nih.gov/articles/PMC3509596/
https://www.benchchem.com/product/b1258141/docs?utm_src=pdf-body#a-researcher-s-guide-to-membrane-labeling-with-c6-nbd-pc
https://pmc.ncbi.nlm.nih.gov/articles/PMC4583091/
https://pubmed.ncbi.nlm.nih.gov/11444975/
https://pubmed.ncbi.nlm.nih.gov/12093534/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


After FusionLabeled Vesicle
(NBD Self-Quenched)

Fusion

Unlabeled Vesicle

Fused Vesicle
(NBD Dequenched)

Click to download full resolution via product page

Caption: Principle of a membrane fusion assay based on the dequenching of C6-NBD-PC
fluorescence.

Protocol for a Liposome Fusion Assay:

Prepare Labeled and Unlabeled Vesicles:

Prepare "donor" liposomes containing a self-quenching concentration of C6-NBD-PC
(e.g., 5-10 mol%).

Prepare "acceptor" liposomes without any fluorescent probe.

Initiate Fusion:

Mix the donor and acceptor liposome populations.

Induce fusion using a fusogen (e.g., polyethylene glycol (PEG) or specific proteins).

Monitor Fluorescence:

Measure the fluorescence intensity of NBD over time.

As fusion occurs, the C6-NBD-PC from the donor vesicles will be diluted into the

membrane of the acceptor vesicles, leading to a decrease in self-quenching and an

increase in fluorescence intensity.

Data Analysis:
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The rate and extent of fluorescence increase are proportional to the rate and extent of lipid

mixing, and thus, membrane fusion.

Advantages and Limitations
Advantages:

Environmental Sensitivity: The NBD fluorophore's sensitivity to the polarity of its environment

can provide information about the lipid packing and hydration of the membrane.[8]

Versatility: C6-NBD-PC can be used in a wide range of applications, including live-cell

imaging, FRET, and fusion assays.[9][12][17]

Commercial Availability: It is readily available from various suppliers.[2][18]

Limitations:

Photobleaching: The NBD group is susceptible to photobleaching, which can be a limitation

for long-term time-lapse imaging.[3][8]

Potential for Artifacts: The bulky NBD group and the short C6 acyl chain can perturb the

membrane and may not perfectly mimic the behavior of endogenous phospholipids.[8]

Toxicity: At high concentrations, some NBD-labeled lipids have been reported to potentially

induce apoptosis.[8][19]

Conclusion
C6-NBD-PC remains a valuable and widely used tool for membrane labeling and biophysical

studies. Its unique properties allow for the investigation of membrane structure, dynamics, and

function in both model systems and living cells. By understanding its characteristics and

following established protocols, researchers can effectively utilize this fluorescent probe to gain

insights into the complex world of cellular membranes. For demanding applications requiring

high photostability, alternative probes such as those labeled with BODIPY should be

considered.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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